molecular formula C22H25IN4O3 B3918935 N-[(E)-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B3918935
M. Wt: 520.4 g/mol
InChI Key: QBZKVTLIBLOJGZ-LGJNPRDNSA-N
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Description

N-[(E)-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific steps are as follows:

    Starting Materials: The synthesis begins with the preparation of the aldehyde and the primary amine.

    Condensation Reaction: The aldehyde and the primary amine are mixed in a solvent and heated under reflux. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-[(E)-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[(E)-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the triazole ring and the Schiff base moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine

Uniqueness

N-[(E)-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine is unique due to the presence of the butan-2-yl group and the iodine atom, which confer distinct chemical and physical properties

Properties

IUPAC Name

(E)-1-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25IN4O3/c1-4-16(2)18-5-7-19(8-6-18)29-9-10-30-22-20(23)11-17(12-21(22)28-3)13-26-27-14-24-25-15-27/h5-8,11-16H,4,9-10H2,1-3H3/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZKVTLIBLOJGZ-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)C=NN3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)/C=N/N3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 2
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N-[(E)-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 3
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N-[(E)-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 4
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N-[(E)-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
N-[(E)-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
N-[(E)-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine

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